2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride

Lipophilicity Membrane permeability Drug design

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride (CAS 1609406-55-4) is a disubstituted benzimidazole derivative featuring a 2-chloroethyl alkylating handle and 6,7-dimethyl substitution on the fused bicyclic core, supplied as the hydrochloride salt with a molecular weight of 245.14 g·mol⁻¹ (free base: 208.69 g·mol⁻¹). The compound belongs to the broader class of benzimidazole-based DNA-targeting agents and has a calculated LogP of 3.02 and two rotatable bonds, parameters that distinguish it from non-methylated analogs in terms of lipophilicity-driven partitioning.

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14
CAS No. 1609406-55-4
Cat. No. B3060062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride
CAS1609406-55-4
Molecular FormulaC11H14Cl2N2
Molecular Weight245.14
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NC(=N2)CCCl)C.Cl
InChIInChI=1S/C11H13ClN2.ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;/h3-4H,5-6H2,1-2H3,(H,13,14);1H
InChIKeyITTKFMOKPHZEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride (CAS 1609406-55-4): Procurement-Relevant Physicochemical and Structural Profile


2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride (CAS 1609406-55-4) is a disubstituted benzimidazole derivative featuring a 2-chloroethyl alkylating handle and 6,7-dimethyl substitution on the fused bicyclic core, supplied as the hydrochloride salt with a molecular weight of 245.14 g·mol⁻¹ (free base: 208.69 g·mol⁻¹) . The compound belongs to the broader class of benzimidazole-based DNA-targeting agents and has a calculated LogP of 3.02 and two rotatable bonds, parameters that distinguish it from non-methylated analogs in terms of lipophilicity-driven partitioning . Its structural design embeds electrophilic reactivity via the chloroethyl moiety while the dimethyl substitution pattern modulates steric and electronic properties of the benzimidazole ring system, characteristics relevant for medicinal chemistry campaigns exploring alkylating agent scaffolds .

Why Generic Benzimidazole Alkylators Cannot Substitute for 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride in Research Applications


Within the benzimidazole-alkylator chemical space, substitution pattern profoundly governs both physicochemical properties and biological performance. The 6,7-dimethyl substitution on the target compound elevates calculated LogP to approximately 3.02, compared with approximately 2.34 for the unsubstituted 2-(2-chloroethyl)-1H-benzimidazole analog, representing a lipophilicity shift of roughly 0.7 log units that alters membrane partitioning and pharmacokinetic disposition . Furthermore, historical in vivo evaluation of benzimidazole nitrogen mustards has established that the nature of the benzimidazole carrier moiety directly determines the tumor-type spectrum of activity: 2-[di-(2-chloroethyl)aminomethyl]benzimidazole inhibited solid tumors (Sarcoma 180, mammary Adenocarcinomas 755 and E 0771) that were refractory to mono- and bifunctional nitrogen mustard analogs lacking the benzimidazole carrier, demonstrating that even within the benzimidazole subclass, structural modifications translate into discrete biological selectivity profiles [1]. Consequently, procurement of the specific 6,7-dimethyl-substituted compound is essential for structure-activity relationship (SAR) studies where methylation-dependent lipophilicity and steric effects are experimental variables, and substitution with non-methylated or differently substituted benzimidazole alkylators would confound experimental outcomes.

Quantitative Differential Evidence for 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride (CAS 1609406-55-4)


LogP Elevation from 6,7-Dimethyl Substitution vs. Unsubstituted Analog

The 6,7-dimethyl substitution on the benzimidazole core raises the calculated partition coefficient (LogP) from approximately 2.34 (unsubstituted 2-(2-chloroethyl)-1H-benzimidazole) to 3.02 for the target compound, representing a difference of approximately +0.68 log units (ΔLogP ≈ +0.7) . This quantitative shift in lipophilicity is driven by the addition of two methyl groups to the aromatic scaffold and is predicted to enhance passive membrane permeability—a critical parameter for intracellular target engagement . In the context of alkylating agent design, where cellular uptake and nuclear access are prerequisites for DNA cross-linking activity, this lipophilicity difference is mechanistically consequential.

Lipophilicity Membrane permeability Drug design

Hydrogen Bond Donor Count Advantage: 6,7-Dimethyl Derivative vs. Benzimidazole Mustard

The target compound possesses one hydrogen bond donor (the benzimidazole NH), a consequence of the 2-chloroethyl group occupying the 2-position without introducing additional H-bond donors. By comparison, benzimidazole methylene mustard (bis(2-chloroethyl)-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]azanium chloride) contains an additional ammonium NH donor in its Mannich-base linker, increasing H-bond donor count and polarity . This difference is significant for passive membrane permeability predictions: Lipinski's Rule of Five associates fewer H-bond donors with improved oral absorption probability, and the single-donor profile of the target compound offers a more favorable starting point for lead optimization relative to bis-chloroethyl Mannich-base mustards [1].

Hydrogen bonding Drug-likeness ADME prediction

Historical Tumor-Spectrum Selectivity: Benzimidazole Mustard vs. Conventional Nitrogen Mustards Including Chlorambucil

In a landmark comparative study, 2-[di-(2-chloroethyl)aminomethyl]benzimidazole (benzimidazole mustard) was directly compared with chlorambucil, antimalarial mustards, and other mono- and bifunctional nitrogen mustards across a panel of experimental mouse tumors [1]. Benzimidazole mustard inhibited not only Ehrlich ascites carcinoma (sensitive to many alkylators) but also Sarcoma 180 and mammary Adenocarcinomas 755 and E 0771—solid tumors against which chlorambucil and the comparator mustards showed no significant growth inhibition [1]. This demonstrates that tethering the chloroethyl warhead to a benzimidazole carrier confers a discrete tumor-type spectrum of activity not achievable with conventional nitrogen mustards lacking the benzimidazole pharmacophore. While this data derives from a bis-chloroethyl benzimidazole mustard rather than the mono-chloroethyl target compound, the principle that benzimidazole conjugation alters tumor selectivity is directly transferable as a class-level inference for SAR studies using the target compound as scaffold [2].

Anticancer selectivity Solid tumor activity Alkylating agent spectrum

Salt-Form and Purity Specification Advantage for Reproducible Synthetic Chemistry

The target compound is supplied as a defined hydrochloride salt with a minimum purity specification of 95% (Hit2Lead/ChemBridge) to 98% (Leyan), a critical parameter for reproducible synthetic chemistry and biological assay outcomes . The hydrochloride salt form provides enhanced aqueous solubility and solid-state stability relative to the free base (CAS 915924-16-2), which is essential for consistent weighing, dissolution, and reaction stoichiometry in both solution-phase chemistry and biological assay preparation . This contrasts with procurement of the free base form, which may exhibit variable solubility and hygroscopicity that introduce experimental variability. For laboratories conducting multi-step synthesis or dose-response biological assays, the defined salt stoichiometry and documented purity range represent a procurement-critical quality attribute.

Salt form stability Purity specification Synthetic reproducibility

Optimal Research and Procurement Application Scenarios for 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride


Medicinal Chemistry SAR Campaigns Targeting Lipophilicity-Modulated Alkylator Activity

In structure-activity relationship studies of benzimidazole-based DNA alkylating agents, the ~0.7 LogP elevation conferred by 6,7-dimethyl substitution relative to the unsubstituted analog (LogP 3.02 vs. 2.34) provides a quantifiable lipophilicity variable for probing the relationship between membrane permeability and cytotoxicity . Research groups can use this compound as the high-LogP comparator against the non-methylated 2-(2-chloroethyl)-1H-benzimidazole (CAS 405173-97-9) to deconvolute the contribution of passive diffusion to cellular potency, particularly in cell lines with differential membrane transporter expression.

Synthetic Intermediate for Benzimidazole Nitrogen Mustard Development

The mono-chloroethyl benzimidazole scaffold serves as a versatile synthetic intermediate for constructing bis-chloroethyl nitrogen mustard derivatives through Mannich-base coupling or direct N-alkylation strategies . Historical precedent demonstrates that benzimidazole-conjugated mustards achieve tumor-type selectivity unattainable with conventional mustards such as chlorambucil, with activity against solid tumors (Sarcoma 180, mammary adenocarcinomas) that were refractory to comparator alkylating agents [1]. The defined hydrochloride salt form (≥95% purity) ensures reproducible stoichiometric control in multi-step synthetic sequences, making this compound the preferred building block for libraries of benzimidazole-alkylator conjugates.

Computational Chemistry and Molecular Modeling of DNA Minor-Groove Alkylators

With a calculated LogP of 3.02, two rotatable bonds, and a single hydrogen bond donor, this compound possesses a physicochemical profile amenable to molecular docking and molecular dynamics simulations targeting DNA minor-groove alkylation sites . The 6,7-dimethyl substitution introduces steric constraints that can be modeled to predict sequence selectivity of the chloroethyl warhead, building on literature evidence that benzimidazole carrier structure influences DNA alkylation regioselectivity [1]. The compound thus serves as an experimentally tractable computational probe for in silico-guided alkylator design.

Pharmacokinetic Profiling of Benzimidazole Alkylator Scaffolds

For ADME/PK laboratories evaluating the drug-likeness of alkylating agent chemotypes, the single hydrogen bond donor and moderate LogP (3.02) of this compound contrast favorably with bis-chloroethyl Mannich-base mustards that carry additional H-bond donor functionality . Procurement of the hydrochloride salt with defined purity (95-98%) enables reproducible in vitro microsomal stability, plasma protein binding, and Caco-2 permeability assays where salt-form consistency and impurity profiles directly impact data quality. This positions the compound as a well-characterized reference standard for benchmarking next-generation benzimidazole alkylators.

Quote Request

Request a Quote for 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.